1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine
Overview
Description
1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through various synthetic routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine can be achieved through a multi-step protocol. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are often carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, modulating neurotransmitter release and uptake . The bromine and fluorine substituents may enhance the compound’s binding affinity and selectivity for certain receptors .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-4-methylpiperazine: Similar structure but with a methyl group instead of the 4-fluorobenzoyl group.
1-(4-Iodophenyl)-4-methylpiperazine: Similar structure but with an iodine atom instead of bromine.
1-(4-Bromobenzyl)-4-methylpiperazine: Similar structure but with a benzyl group instead of the 4-fluorobenzoyl group.
Uniqueness
1-[(3-Bromophenyl)methyl]-4-(4-fluorobenzoyl)piperazine is unique due to the presence of both bromine and fluorine substituents, which may enhance its biological activity and selectivity for certain molecular targets . The combination of these substituents with the piperazine ring provides a versatile scaffold for the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-3-1-2-14(12-16)13-21-8-10-22(11-9-21)18(23)15-4-6-17(20)7-5-15/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKZGPGSGDWNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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